molecular formula C14H10ClFN4O2S B12651167 Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-

Cat. No.: B12651167
M. Wt: 352.8 g/mol
InChI Key: MPNSNZPKUAKLLW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with chloro, fluoro, pyridinyl, and pyrazolyl groups. These substitutions confer distinct chemical properties and biological activities, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex polycyclic structures.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- is unique due to its specific combination of chloro, fluoro, pyridinyl, and pyrazolyl groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H10ClFN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

4-chloro-2-fluoro-N-(2-pyridin-2-ylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H10ClFN4O2S/c15-10-4-5-12(11(16)9-10)23(21,22)19-14-6-8-18-20(14)13-3-1-2-7-17-13/h1-9,19H

InChI Key

MPNSNZPKUAKLLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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